REACTION_CXSMILES
|
Cl.[CH2:2]([CH:4]1[CH2:8][CH:7]([CH2:9][OH:10])[CH2:6][CH:5]1[C:11]([OH:13])=[O:12])[CH3:3].[CH3:14][CH2:15]O>>[CH2:2]([CH:4]1[CH2:8][CH:7]([CH2:9][OH:10])[CH2:6][CH:5]1[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.29 g
|
Type
|
reactant
|
Smiles
|
C(C)C1C(CC(C1)CO)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at about 25° C. for about 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was partitioned between water (30 mL) and DCM (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% EtOAc/heptane
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(CC(C1)CO)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.89 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |